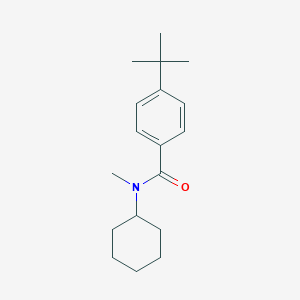![molecular formula C21H25N3O4S2 B250129 N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B250129.png)
N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-methoxybenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a complex organic compound with a unique structure that combines a sulfonyl group, a benzoyl group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-methoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-bromo-4-methoxybenzoyl)thiourea
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, may enhance its interactions with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C21H25N3O4S2 |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-28-19-9-5-4-8-18(19)20(25)23-21(29)22-16-10-12-17(13-11-16)30(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H2,22,23,25,29) |
Clave InChI |
DVUMXIQMHFOWAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)

